

spectroscopic data of 5-Methyl-2-pyridinesulfonamide (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methyl-2-pyridinesulfonamide

Cat. No.: B143914

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **5-Methyl-2-pyridinesulfonamide**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the chemical compound **5-Methyl-2-pyridinesulfonamide**. As an important structural motif in medicinal chemistry, a thorough understanding of its spectroscopic signature is crucial for synthesis confirmation, quality control, and metabolite identification. This document moves beyond a simple data summary, offering insights into the principles of analysis, detailed experimental protocols, and an expert interpretation of the spectral features.

Molecular Identity and Structure

5-Methyl-2-pyridinesulfonamide is an arylsulfonamide derivative of pyridine. Its structure, confirmed by its chemical formula and molecular weight, forms the basis for all subsequent spectroscopic interpretation.[\[1\]](#)[\[2\]](#)

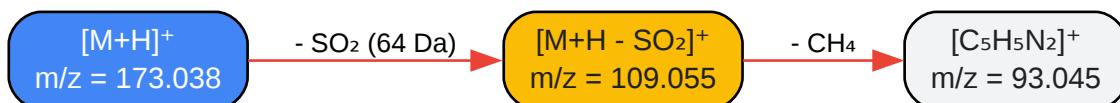
- Molecular Formula: C₆H₈N₂O₂S
- Molecular Weight (Isotopic): 172.03 g/mol
- Monoisotopic Mass: 172.03064868 Da[\[1\]](#)

- CAS Number: 65938-77-4[2]

Caption: Chemical structure of **5-Methyl-2-pyridinesulfonamide**.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For **5-Methyl-2-pyridinesulfonamide**, high-resolution mass spectrometry (HRMS) provides unambiguous confirmation of its molecular formula, while tandem MS (MS/MS) reveals its structural characteristics through controlled fragmentation.


Principles and Causality

In electrospray ionization (ESI), the molecule is typically protonated to form the pseudomolecular ion $[M+H]^+$. The high mass accuracy of modern analyzers like Orbitrap or FT-ICR allows the measured mass to be matched to the theoretical mass of $C_6H_9N_2O_2S^+$ with parts-per-million (ppm) precision, confirming the elemental formula.

Collision-induced dissociation (CID) of the $[M+H]^+$ ion induces fragmentation. A hallmark of arylsulfonamides is the neutral loss of sulfur dioxide (SO_2), a stable small molecule.[3][4] This process involves the cleavage of the C-S and S-N bonds and is often a dominant pathway in the fragmentation spectrum.[3]

Proposed Key Fragmentation Pathway

The fragmentation cascade provides a structural fingerprint of the molecule.

[Click to download full resolution via product page](#)

Caption: Proposed ESI-MS/MS fragmentation of **5-Methyl-2-pyridinesulfonamide**.

Interpretation of Fragmentation:

- Precursor Ion $[M+H]^+$ (m/z 173.038): The protonated molecule is the starting point for MS/MS analysis.
- Loss of SO_2 (m/z 109.055): The most characteristic fragmentation is the elimination of a neutral sulfur dioxide molecule (64 Da).^[3] This yields the 5-methyl-2-aminopyridine cation, a highly stable fragment.
- Further Fragmentation (e.g., m/z 93.045): The m/z 109 fragment may undergo further fragmentation, such as the loss of methane (CH_4), although this is a less common pathway.

Experimental Protocol: LC-MS/MS

- Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 μ g/mL with an appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m) with a gradient elution from 10% to 95% acetonitrile (with 0.1% formic acid) over several minutes.
- Mass Spectrometry (ESI+):
 - Full Scan (MS1): Acquire data from m/z 100-300 to identify the $[M+H]^+$ ion at ~173.04.
 - Tandem MS (MS2): Isolate the precursor ion (m/z 173.04) and apply collision energy (e.g., 15-30 eV) to induce fragmentation. Acquire the product ion spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for confirming the presence of the key sulfonamide and pyridine moieties.

Principles and Causality

Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, causing them to vibrate (stretch, bend). The strong dipole moments of the S=O and N-H bonds in the sulfonamide group lead to intense, easily identifiable absorption bands. The positions of these bands provide direct evidence for the molecule's functional makeup.

Predicted Characteristic IR Absorption Bands

While an experimental spectrum is definitive, the expected absorption frequencies for **5-Methyl-2-pyridinesulfonamide** can be reliably predicted based on extensive empirical data for related compounds.[\[5\]](#)[\[6\]](#)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3390–3320	N-H Asymmetric Stretch	-SO ₂ NH ₂	Medium-Strong
3280–3230	N-H Symmetric Stretch	-SO ₂ NH ₂	Medium
3100–3000	Aromatic C-H Stretch	Pyridine Ring	Medium-Weak
2980–2850	Aliphatic C-H Stretch	-CH ₃	Medium-Weak
1600–1550	C=N, C=C Ring Stretch	Pyridine Ring	Medium-Strong
1345–1315	SO ₂ Asymmetric Stretch	-SO ₂ -NH ₂	Strong
1185–1145	SO ₂ Symmetric Stretch	-SO ₂ -NH ₂	Strong
925–900	S-N Stretch	S-NH ₂	Medium

Expertise & Experience: The two distinct bands for the SO₂ group (asymmetric and symmetric) and the two bands for the primary amine N-H stretch are cornerstone identifiers for a primary sulfonamide. Their presence and high intensity provide trustworthy confirmation of this functional group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** No special preparation is needed for a solid sample. Place a small amount of the powdered **5-Methyl-2-pyridinesulfonamide** directly onto the ATR crystal

(e.g., diamond or germanium).

- Data Acquisition:
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- Data Analysis: The resulting spectrum should be background-corrected and analyzed for the key peaks listed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ^1H NMR identifies the number and connectivity of protons, while ^{13}C NMR reveals the chemical environment of each carbon atom.

Principles and Causality

Atomic nuclei with non-zero spin (like ^1H and ^{13}C) behave like tiny magnets. In an external magnetic field, they align in specific orientations. The precise energy required to flip these nuclei from one state to another is measured as a chemical shift (δ), reported in parts per million (ppm). This shift is highly sensitive to the local electronic environment. Electron-withdrawing groups, like the sulfonamide, pull electron density away from nearby nuclei, "deshielding" them and causing them to resonate at a higher chemical shift (downfield).

Predicted ^1H NMR Spectrum

The prediction is based on the known effects of substituents on a pyridine ring. The $-\text{SO}_2\text{NH}_2$ group is strongly electron-withdrawing, significantly deshielding the adjacent proton (H-3) and the proton para to it (H-6). The methyl group is weakly electron-donating. Data from analogous compounds like 2-amino-5-methylpyridine is used to refine these predictions.[\[7\]](#)

Predicted Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.55	d	1H	H-6	Ortho to the ring nitrogen and para to the electron-withdrawing SO_2NH_2 group, causing strong deshielding.
~8.05	d	1H	H-3	Ortho to the strongly electron-withdrawing SO_2NH_2 group, causing significant deshielding.
~7.85	dd	1H	H-4	Meta to both the SO_2NH_2 group and the methyl group.
~7.50	br s	2H	$-\text{SO}_2\text{NH}_2$	Protons on nitrogen; often broad and may exchange with D_2O . ^[5]
~2.45	s	3H	$-\text{CH}_3$	Standard chemical shift for a methyl group attached to an aromatic ring.

Expected Coupling Constants (J): $J_{3,4} \approx 8.5$ Hz; $J_{4,6} \approx 2.5$ Hz

Predicted ^{13}C NMR Spectrum

The electron-withdrawing sulfonamide group strongly deshields the carbon it is attached to (C-2), while the methyl group has a smaller shielding effect.

Predicted Shift (δ , ppm)	Assignment	Rationale
~160.0	C-2	Ipso-carbon attached to the highly electronegative sulfonamide group, resulting in extreme deshielding.
~152.0	C-6	Ortho to the ring nitrogen, deshielded.
~138.0	C-4	Influenced by both substituents.
~135.0	C-5	Ipso-carbon attached to the methyl group.
~121.0	C-3	Shielded relative to other ring carbons but deshielded by the adjacent SO_2NH_2 group.
~18.5	$-\text{CH}_3$	Typical shift for an aromatic methyl carbon.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **5-Methyl-2-pyridinesulfonamide** in ~0.6 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in a 5 mm NMR tube. DMSO-d_6 is often preferred for sulfonamides to clearly observe the N-H protons.
- Data Acquisition (e.g., 400 MHz spectrometer):
 - ^1H NMR: Acquire a standard one-dimensional proton spectrum.
 - ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum.

- 2D NMR (Optional but Recommended): Run COSY (^1H - ^1H correlation) and HSQC (^1H - ^{13}C correlation) experiments to unambiguously assign proton and carbon signals and confirm connectivity.
- Data Processing: Process the data (Fourier transform, phase correction, baseline correction) and reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

Conclusion

The structural elucidation of **5-Methyl-2-pyridinesulfonamide** is reliably achieved through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Mass spectrometry confirms the molecular formula and reveals a characteristic loss of SO₂ upon fragmentation. IR spectroscopy provides definitive evidence for the key sulfonamide and pyridine functional groups. Finally, ^1H and ^{13}C NMR spectroscopy map out the complete atomic connectivity, with chemical shifts governed by the predictable electronic effects of the sulfonamide and methyl substituents on the pyridine ring. The protocols and predictive data herein serve as a robust reference for any scientist working with this important chemical entity.

References

- Benchchem. (2025). Navigating the Fragmentation Landscape of 3-Pyridinesulfonic Acid: A Technical Guide. Benchchem.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
- Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C₆H₄SO₂NH₂ and i-X, j-YC₆H₃SO₂NH₂ (X $\frac{1}{4}$ H; CH₃; C₂H₅; F; Cl; Br; I or NO₂ and.
- ChemicalBook. (n.d.). 2-Hydroxy-5-methylpyridine(1003-68-5) ^1H NMR spectrum. ChemicalBook.
- ResearchGate. (2025). IR spectral and structural studies of 4-aminobenzenesulfonamide (sulfanilamide)-d₀, -d₄, and -¹⁵N, as well as their azanions: Combined DFT B3LYP/experimental approach.
- Human Metabolome Database. (n.d.). ^1H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). HMDB.
- ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) ^1H NMR spectrum. ChemicalBook.

- Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide derivatives.
- ResearchGate. (2025). Infrared Spectra of Sulfones and Related Compounds.
- ChemicalBook. (n.d.). 2-PYRIDYLHYDROXYMETHANESULFONIC ACID(3343-41-7) 1H NMR spectrum. ChemicalBook.
- PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.
- PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
- University of Puget Sound. (n.d.). NMR Chemical Shifts. University of Puget Sound.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0137740). NP-MRD.
- ChemicalBook. (n.d.). PYRIDINE-2-SULFONIC ACID(15103-48-7) 13C NMR spectrum. ChemicalBook.
- ChemicalBook. (n.d.). PYRIDINE-2-SULFONIC ACID(15103-48-7) 1H NMR spectrum. ChemicalBook.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2025). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions | Request PDF.
- ChemicalBook. (n.d.). PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum. ChemicalBook.
- ResearchGate. (n.d.). Figure S12. 13 C NMR spectrum of compound 2 (pyridine- d , 125 MHz). 5.
- NP-MRD. (n.d.).
- PubChem. (n.d.). **5-Methyl-2-pyridinesulfonamide**. PubChem.
- ECHEMI. (n.d.). 65938-77-4, 5-METHYLPYRIDINE-2-SULFONAMIDE Formula. ECHEMI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Methyl-2-pyridinesulfonamide | C6H8N2O2S | CID 3614199 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. znaturforsch.com [znaturforsch.com]
- 7. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [spectroscopic data of 5-Methyl-2-pyridinesulfonamide (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143914#spectroscopic-data-of-5-methyl-2-pyridinesulfonamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com